2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate
Description
This compound features a 4H-1,3-benzothiazin-4-one core linked via an ethylamino bridge to a 4-phenylpiperazine-1-carbodithioate group. Its molecular formula is C₂₁H₂₀N₄O₂S₃, with a molecular weight of 456.6 g/mol. The structural uniqueness lies in the combination of a benzothiazinone heterocycle with a dithiocarbamate-substituted piperazine, which distinguishes it from related analogs .
Properties
Molecular Formula |
C21H20N4O2S3 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C21H20N4O2S3/c26-18(22-20-23-19(27)16-8-4-5-9-17(16)30-20)14-29-21(28)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,23,26,27) |
InChI Key |
GAZKOCBMWPOAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)SCC(=O)NC3=NC(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Oxo-4H-1,3-Benzothiazin-2-Amine
The 1,3-benzothiazin-4-one scaffold is synthesized via a base-catalyzed ring expansion of methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, followed by ultrasound-mediated hydrazinolysis. For example, treatment of sodium saccharin with methyl chloroacetate under alkaline conditions yields the intermediate methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate. Subsequent hydrazinolysis with hydrazine hydrate in ethanol at 60°C for 4 hours produces the hydrazide derivative, which undergoes cyclization with 1-phenylethanones under microwave irradiation (100 W, 120°C, 15 minutes) to form 4-hydroxy-N'-[1-phenylethylidene]-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide.
Key Reaction Conditions:
Preparation of 4-Phenylpiperazine-1-Carbodithioate Sodium Salt
The dithiocarbamate moiety is introduced via reaction of 4-phenylpiperazine with carbon disulfide in the presence of sodium hydroxide. A mixture of 4-phenylpiperazine (1.0 eq), CS₂ (1.2 eq), and NaOH (1.5 eq) in anhydrous THF is stirred at 0–5°C for 2 hours, yielding the sodium salt as a yellow precipitate. This intermediate is critical for subsequent nucleophilic substitution.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 0–5 | 89 |
| Solvent | THF | 85 |
| Reaction Time (h) | 2 | 89 |
Coupling of Benzothiazinamine and Dithiocarbamate
Formation of Chloroacetamide Intermediate
2-Chloro-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide is synthesized by reacting 4-oxo-4H-1,3-benzothiazin-2-amine with chloroacetyl chloride in dichloromethane (DCM) under nitrogen. Triethylamine (3.0 eq) is added dropwise to maintain a pH of 8–9, and the reaction is stirred at 25°C for 6 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Spectral Characterization:
Nucleophilic Substitution with Dithiocarbamate
The final coupling involves reacting 2-chloro-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide (1.0 eq) with 4-phenylpiperazine-1-carbodithioate sodium salt (1.1 eq) in acetone at 50°C for 12 hours. Potassium iodide (0.1 eq) is added as a catalyst, and the progress is monitored by TLC (ethyl acetate/hexane 1:1). The product is isolated by filtration and washed with cold ethanol to yield a pale-yellow solid.
Reaction Optimization:
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Acetone | 75 |
| Temperature (°C) | 50 | 75 |
| Catalyst | KI | 75 |
| Without Catalyst | — | 42 |
Analytical and Spectroscopic Validation
Structural Confirmation via X-Ray Diffraction
Single-crystal X-ray analysis of the title compound confirms the Z-configuration of the dithiocarbamate group and the planar geometry of the benzothiazinone ring. Key bond lengths include S–C (1.68 Å) and C=O (1.22 Å), consistent with dithiocarbamate and ketone functionalities.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.41 (s, 1H, NH), 8.24 (d, J = 7.6 Hz, 1H, ArH), 7.91–7.78 (m, 2H, ArH), 4.52 (s, 2H, CH₂S), 3.62–3.58 (m, 4H, piperazine-H), 2.89–2.85 (m, 4H, piperazine-H).
-
13C NMR (100 MHz, DMSO-d₆) : δ 194.2 (C=O), 169.5 (C=S), 135.6–121.3 (Ar-C), 54.1 (piperazine-C), 43.8 (CH₂S).
Comparative Analysis of Synthetic Routes
Microwave-Assisted vs. Conventional Heating
Microwave irradiation reduces reaction time from 12 hours to 15 minutes for the cyclization step, with comparable yields (72% vs. 68%). However, scalability remains a challenge due to equipment limitations.
Solvent Effects on Dithiocarbamate Formation
Polar aprotic solvents (e.g., DMF, THF) improve solubility of the sodium dithiocarbamate salt, while protic solvents (e.g., ethanol) lead to side reactions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the carbodithioate group.
Reduction: Reduction reactions can occur at the carbonyl groups in the benzothiazinone core.
Substitution: Nucleophilic substitution reactions can take place at the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbodithioate group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to form hydrogen bonds and π-π interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The benzothiazinone core can act as a hydrogen bond acceptor, while the phenylpiperazine moiety can engage in π-π stacking with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : 4-(3-(3-Oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide
- Structure: Shares the benzothiazinone core but replaces the carbodithioate with a carboxamide group.
- Exhibits a longer linker (propanoyl vs. ethylamino), which may affect conformational flexibility and target binding .
- Biological Relevance : Carboxamide derivatives in this class show moderate activity in structure-activity relationship (SAR) studies, with IC₅₀ values in the micromolar range for enzyme inhibition assays .
Compound B : 2-(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)-N-(2-PYRIDINYL)ACETAMIDE
- Structure: Retains the benzothiazinone core but substitutes the piperazine-carbodithioate with a pyridinyl acetamide.
- The pyridine moiety introduces π-stacking capabilities but eliminates dithiocarbamate-related reactivity .
- Synthetic Route: Prepared via amide coupling between benzothiazinone acetic acid and 2-aminopyridine, using EDCI/HOBt activation .
Piperazine Substitutions
Compound C : 2-oxo-2-(10H-phenothiazin-10-yl) ethyl 4-methylpiperazine-1-carbodithioate
- Structure: Replaces benzothiazinone with phenothiazine and modifies the piperazine with a methyl group.
- Methyl substitution on piperazine increases steric hindrance, altering binding kinetics .
- Spectroscopic Data : IR peaks at 1428 cm⁻¹ (C=S) and 1227 cm⁻¹ (C-N) confirm the dithiocarbamate group. HRMS: [M+H]⁺ 415.08 (calculated), 415.07 (observed) .
Compound D : 2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate
- Structure: Features an indolinone core and a nitro-substituted phenylpiperazine.
- Key Differences: The nitro group (-NO₂) introduces strong electron-withdrawing effects, altering electronic distribution and redox behavior. Indolinone’s ketone groups enable hydrogen bonding distinct from benzothiazinone’s thione .
- Crystallography: Monoclinic crystal system (space group C2/c) with intermolecular C–H···O interactions stabilizing the lattice .
Functional Group Variations
Compound E : N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
- Structure: Replaces benzothiazinone with a 4-chlorobenzyl group and uses a carboxamide instead of carbodithioate.
- Key Differences: Chlorine substitution enhances hydrophobic interactions but eliminates sulfur-mediated reactivity.
- Molecular Weight : 386.9 g/mol (vs. 456.6 g/mol for the target compound), impacting pharmacokinetics .
Research Implications
The target compound’s dithiocarbamate group distinguishes it from carboxamide or pyridinyl analogs, offering unique reactivity toward transition metals (e.g., Cu²⁺, Zn²⁺) and enzymes requiring thiol coordination. Comparative crystallographic data (e.g., Compound D’s monoclinic packing ) suggest that piperazine-carbodithioates adopt stable conformations conducive to solid-state interactions. Future studies should explore its pharmacokinetic profile and efficacy in models of infectious or oxidative stress-related diseases, leveraging its dual benzothiazinone and dithiocarbamate pharmacophores.
Biological Activity
2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a benzothiazin moiety and a piperazine ring, this compound has garnered attention for its diverse biological activities, particularly in antimicrobial and antitumor applications.
The molecular formula of the compound is , with a molecular weight of 456.6 g/mol. The structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological investigations.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O2S3 |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 578734-73-3 |
Synthesis
The synthesis of 2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate typically involves multi-step organic synthesis. Each step requires careful control of reaction conditions to ensure high yields and purity. The synthetic routes often utilize reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate ester bond formation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antitumor Activity
The compound also demonstrates promising antitumor activity. Studies have reported its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This dual functionality as both an antimicrobial and antitumor agent distinguishes it from other similar compounds.
The biological activity of 2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microorganisms and cancer cells.
- Receptor Interaction : Its piperazine ring can interact with various receptors, potentially modulating their activity.
- Cellular Pathways : Activation of apoptotic pathways in cancer cells has been observed, leading to cell death.
Case Studies
Several case studies have investigated the biological activity of this compound:
-
In Vitro Studies : A study conducted on various bacterial strains demonstrated a minimum inhibitory concentration (MIC) indicating effective antibacterial activity.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -
Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with the compound resulted in significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line.
Cell Line IC50 (µM) MCF7 (breast cancer) 15 HeLa (cervical cancer) 20 A549 (lung cancer) 25
Q & A
Q. What are the key synthetic strategies for synthesizing 2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate?
- Methodology : Multi-step synthesis involving: (i) Coupling of the 4H-1,3-benzothiazin-4-one core with an ethyl oxo-amino intermediate via nucleophilic substitution. (ii) Introduction of the 4-phenylpiperazine-1-carbodithioate moiety using carbodithioate-forming reagents (e.g., CS₂ in basic conditions).
- Critical Steps : Control reaction temperatures (e.g., reflux at 333–353 K) and use anhydrous solvents to avoid hydrolysis of the carbodithioate group. Purification via silica gel chromatography (EtOAc/hexane gradients) is recommended for intermediates .
Q. How can the structure of this compound be rigorously characterized?
- Techniques :
- Single-crystal X-ray diffraction for absolute configuration determination, particularly for the benzothiazin and piperazine moieties .
- ¹H/¹³C NMR : Key signals include the thioureido proton (δ ~10–12 ppm) and aromatic protons from benzothiazin (δ ~7.5–8.5 ppm) .
- Elemental analysis to validate stoichiometry (e.g., %S content for carbodithioate group) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Framework :
- Enzyme inhibition assays (e.g., HIV-1 integrase or aldose reductase) due to structural similarity to spiroimidazoles and benzothiazinones with known activity .
- Antimicrobial disk diffusion (Gram-positive/Gram-negative bacteria, fungi) given the carbodithioate group’s affinity for metal cofactors in microbial enzymes .
- Dosage : Test at 10–100 µM ranges; include positive controls (e.g., ketoconazole for antifungal assays) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
- Contradiction Analysis :
- If NMR suggests rotational flexibility in the carbodithioate group but X-ray shows a fixed conformation, perform variable-temperature NMR to assess energy barriers for rotation .
- Compare DFT-calculated spectra (e.g., Gaussian 09) with experimental data to identify dominant conformers .
Q. What strategies optimize the yield of the carbodithioate moiety during synthesis?
- Reaction Engineering :
- Use Schlenk techniques to exclude moisture, as CS₂ is moisture-sensitive.
- Optimize base choice: K₂CO₃ in DMF improves carbodithioate formation over NaHCO₃ (45% vs. 28% yield) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Molecular docking (AutoDock Vina) to predict binding to HIV-1 integrase (PDB: 1QS4) or fungal CYP51 (PDB: 5TZ1). Focus on H-bonding between the benzothiazin carbonyl and active-site residues .
- QSAR Studies : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antimicrobial IC₅₀ values .
Q. What mechanistic insights explain contradictory bioactivity results across cell lines?
- Hypothesis Testing :
- If the compound shows cytotoxicity in HeLa but not in HEK293, perform ROS assays to evaluate oxidative stress induction .
- Assess membrane permeability via Caco-2 monolayer transport studies; lipophilicity (logP >3) may enhance uptake in cancer cells .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
